

Ohchinin Acetate: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

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Compound of Interest

Compound Name: *Ohchinin Acetate*

Cat. No.: *B1155075*

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Abstract

Ohchinin Acetate, a complex limonoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of **Ohchinin Acetate**, detailed experimental protocols for its isolation and purification, and a proposed biosynthetic pathway. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Natural Sources of Ohchinin Acetate

Ohchinin Acetate is a secondary metabolite found primarily in plants belonging to the Meliaceae family. The two principal natural sources identified are:

- *Melia azedarach* Linn. var. *japonica* Makino: Commonly known as the Chinaberry tree, the fruits of this plant are a significant source of **Ohchinin Acetate**.
- *Azadirachta indica* A. Juss: Also known as the Neem tree, this plant is another documented source of **Ohchinin Acetate**.^[1]

While **Ohchinin Acetate** is present in these sources, specific quantitative data on its yield is not readily available in the current literature. However, data on the yield of related limonoids

and total triterpenoids from these plants can provide a valuable reference point for extraction planning.

Quantitative Data on Related Compounds

The following table summarizes the available quantitative data for related limonoids and total triterpenoids from *Melia azedarach* and *Azadirachta indica*. This information can be used to estimate potential yields and guide extraction strategies.

Plant Source	Plant Part	Compound/Extract	Yield	Reference
Melia azedarach	Dried Fruits	3- α -tigloylmelianol	0.0015% (w/w)	[2]
Melia azedarach	Dried Fruits	Melianone	0.0022% (w/w)	[2]
Melia azedarach	Dried Fruits	21- β -acetoxy-melianone	0.0011% (w/w)	[2]
Melia azedarach	Dried Fruits	Methyl kulonate	0.0009% (w/w)	[2]
Azadirachta indica	Seeds	Azadirachtin	~0.25% (w/w)	[3]
Azadirachta indica	Leaves	Nimbolide (from crude extract)	0.67% (w/w)	[4]
Azadirachta indica	Seeds	Oil (binary solvent extraction)	up to 53.5% (w/w)	[5]
Azadirachta indica	Seeds	Azadirachtin (binary solvent extraction)	up to 1045 mg/kg	[5]

Experimental Protocols: Isolation and Purification of Limonoids

While a specific, detailed protocol for the isolation of **Ohchinin Acetate** is not published, the following is a comprehensive methodology adapted from established protocols for the extraction and purification of limonoids from *Melia azedarach* fruits.[6][7] This protocol can be optimized for the specific isolation of **Ohchinin Acetate**.

Extraction

- Plant Material Preparation: Air-dry the mature fruits of *Melia azedarach* at room temperature for 2-3 weeks until a constant weight is achieved. Grind the dried fruits into a coarse powder.
- Solvent Extraction:
 - Subject the powdered plant material (e.g., 20 kg) to exhaustive extraction with methanol (MeOH) at room temperature. This can be done by macerating the powder in MeOH for 72 hours, with the solvent being replaced every 24 hours.
 - Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

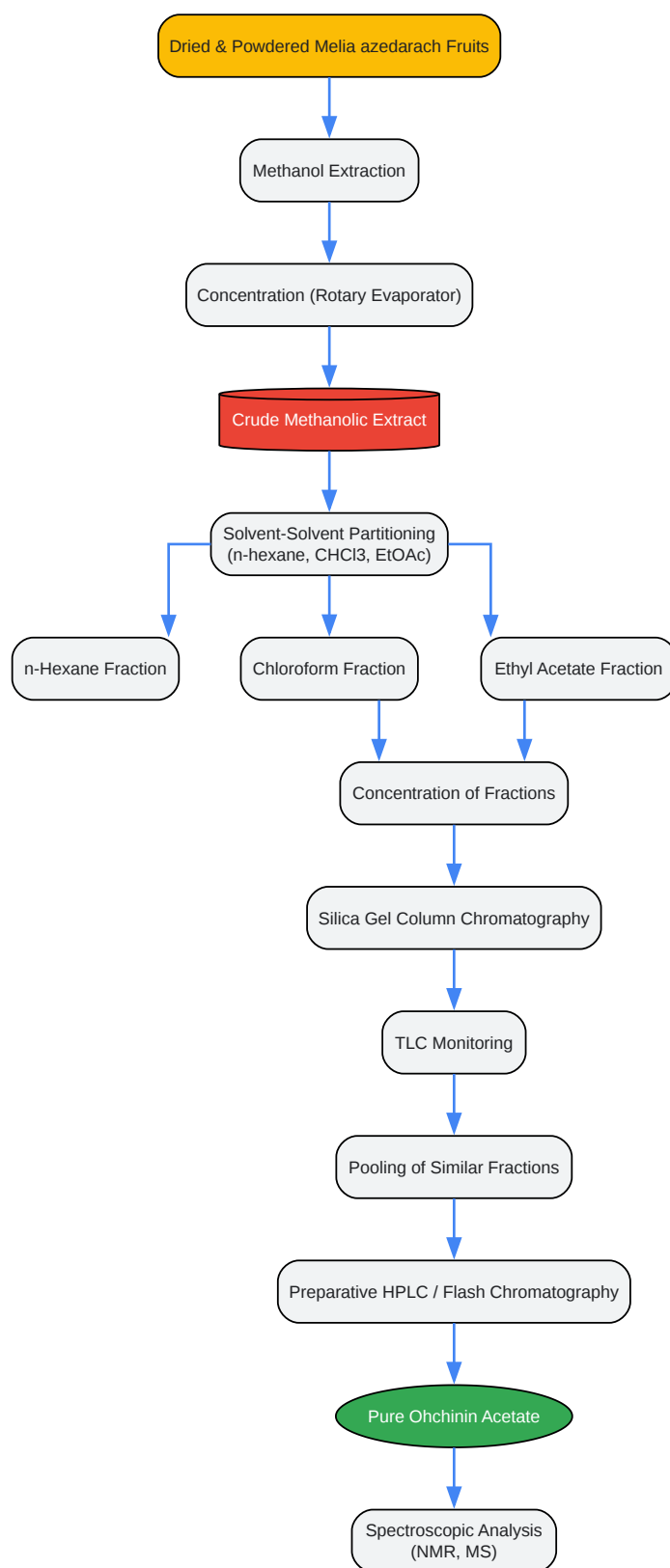
Fractionation

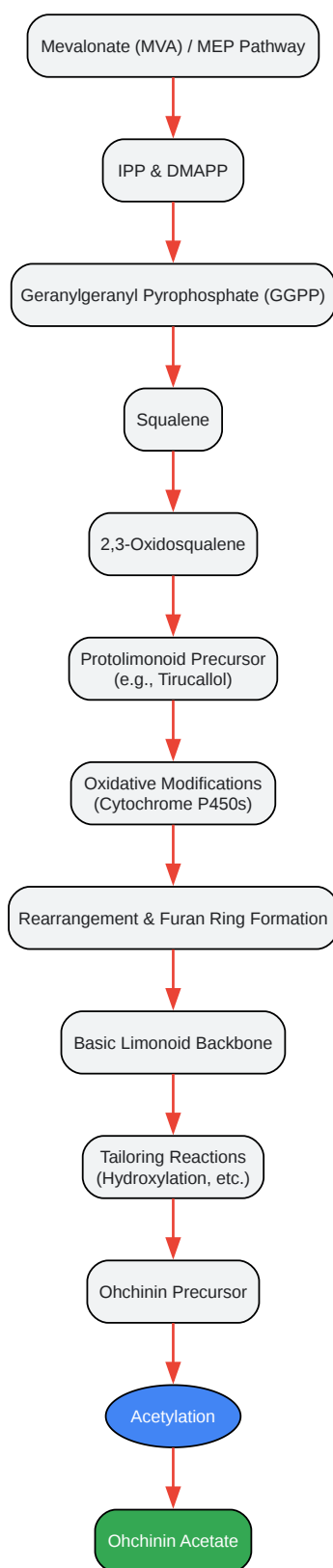
- Solvent-Solvent Partitioning:
 - Suspend the crude methanolic extract in a 9:1 mixture of MeOH and water.
 - Perform a liquid-liquid partition of the aqueous methanol suspension sequentially with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
 - Separate and concentrate each fraction using a rotary evaporator. The limonoids, including **Ohchinin Acetate**, are expected to be enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification

- Silica Gel Column Chromatography:
 - Subject the chloroform or ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
- Collect fractions of a suitable volume (e.g., 250 mL) and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualizing with an appropriate reagent (e.g., vanillin-sulfuric acid followed by heating).
- Further Purification by Flash Chromatography or HPLC:
 - Combine fractions showing similar TLC profiles.
 - Subject the combined fractions containing the compound of interest to further purification using flash chromatography on a finer silica gel or by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water or acetonitrile and water).
 - Monitor the separation by UV detection at an appropriate wavelength.
 - Collect the pure fractions of **Ohchinin Acetate** and confirm its identity and purity using spectroscopic methods such as NMR (^1H , ^{13}C , COSY, HMBC, HSQC) and Mass Spectrometry (HR-ESI-MS).





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